2-(2-(Piperidin-1-yl)ethoxy)acetic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H17NO3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
2-(2-piperidin-1-ylethoxy)acetic acid |
InChI |
InChI=1S/C9H17NO3/c11-9(12)8-13-7-6-10-4-2-1-3-5-10/h1-8H2,(H,11,12) |
InChI Key |
CVLMZHPHYCWRFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCOCC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Piperidin-1-yl ethoxy acetic acid chemical properties
This guide serves as an authoritative technical reference on 2-[2-(piperidin-1-yl)ethoxy]acetic acid , a critical bifunctional building block in medicinal chemistry.
Chemical Identity & Structural Properties
Compound Name: 2-[2-(Piperidin-1-yl)ethoxy]acetic acid Common Aliases: Piperidine-PEG1-acid; 2-(2-Piperidinoethoxy)acetic acid CAS Number: 2248397-72-8 (Hydrochloride salt) Molecular Formula: C₉H₁₇NO₃ (Free Base) | MW: 187.24 g/mol Molecular Formula: C₉H₁₈ClNO₃ (HCl Salt) | MW: 223.70 g/mol [1]
Executive Summary
Piperidin-1-yl ethoxy acetic acid represents a specialized class of amino-ether-carboxylate linkers .[2][3] Unlike simple alkyl chains, the inclusion of an ether oxygen (ethoxy) and a basic piperidine ring imparts unique physicochemical properties, specifically enhanced aqueous solubility and tunable lipophilicity.[3] It is primarily utilized as a linker in PROTAC (Proteolysis Targeting Chimera) design and as a polar "tail" in fragment-based drug discovery to modulate the pharmacokinetic profile of hydrophobic scaffolds.[2][3]
Physicochemical Profile
Understanding the ionization state of this molecule is critical for synthesis and formulation.[2][3] It exists as a zwitterion at physiological pH, driving its high water solubility.[2][3]
Ionization & Solubility
The molecule contains two ionizable centers: the basic tertiary amine of the piperidine ring and the acidic carboxylic acid tail.[2][3]
| Property | Value (Estimated) | Significance |
| pKa₁ (Carboxyl) | 3.8 – 4.2 | Deprotonated (COO⁻) at physiological pH (7.4). |
| pKa₂ (Piperidine) | 8.8 – 9.4 | Protonated (NH⁺) at physiological pH (7.4). |
| Isoelectric Point (pI) | ~6.5 | pH at which net charge is zero (Zwitterionic max). |
| LogP (Octanol/Water) | -0.5 to 0.2 | Highly hydrophilic; ideal for reducing lipophilicity of drug payloads.[2][3] |
| Solubility | >50 mg/mL (Water) | Excellent aqueous solubility due to salt formation potential.[2][3] |
Zwitterionic Equilibrium
At pH 7.4, the molecule exists primarily as a zwitterion.[2][3] This internal salt formation stabilizes the crystal lattice (high melting point for the salt form) and prevents volatility.[3]
Figure 1: pH-dependent ionization states. The zwitterionic form dominates in biological media.[3]
Synthetic Methodology
The synthesis of 2-[2-(piperidin-1-yl)ethoxy]acetic acid follows a convergent pathway, typically employing a Williamson Ether Synthesis or N-alkylation strategy.[3] The N-alkylation route is preferred industrially due to the availability of cheap starting materials and avoidance of strong bases required for ether synthesis.[2][3]
Protocol: N-Alkylation Route (Recommended)
This method avoids the polymerization risks associated with chloro-ethers by using a pre-formed ether-ester linker.[3]
Reagents:
-
Ethyl 2-(2-chloroethoxy)acetate (Electrophile)
-
Potassium Carbonate (K₂CO₃) (Base)[3]
-
Acetonitrile (MeCN) or DMF (Solvent)[3]
Step-by-Step Workflow:
-
Alkylation:
-
Hydrolysis:
-
Salt Formation (Purification):
Figure 2: Convergent synthetic pathway via N-alkylation of halo-ethoxy-acetate.
Applications in Drug Development
This molecule is not merely a passive linker; it is a functionalized spacer that influences the physicochemical properties of the final drug conjugate.[2][3]
PROTAC Linker Design
In Proteolysis Targeting Chimeras (PROTACs), the linker connects the E3 ligase ligand to the Target Protein ligand.[3]
-
Solubility: The piperidine nitrogen provides a protonation site, enhancing the solubility of otherwise hydrophobic PROTAC molecules.[2][3]
-
Flexibility: The ethoxy (-O-CH₂-CH₂-) unit mimics PEG (Polyethylene Glycol), providing flexibility without the metabolic instability of long alkyl chains.[3]
-
Permeability: Unlike pure PEG chains, the tertiary amine can improve cell permeability via cation-transporter interactions.[2][3]
Fragment-Based Drug Discovery (FBDD)
Researchers use this moiety to "cap" hydrophobic pockets.[3] The carboxylic acid can form salt bridges with arginine/lysine residues in the binding pocket, while the piperidine ring fills hydrophobic voids.[2][3]
Handling & Safety (SDS Summary)
While generally considered a standard organic intermediate, specific precautions apply due to its biological activity and acidity/basicity.[3]
-
Hazard Classification: Skin Irrit. 2 (H315), Eye Irrit.[2][3] 2A (H319).
-
Storage: Hygroscopic. Store at -20°C under inert atmosphere (Nitrogen/Argon). The HCl salt is significantly more stable than the free base (which may absorb CO₂).[3]
-
Incompatibility: Strong oxidizing agents.[2][3] Avoid mixing with acid chlorides unless controlled coupling is intended.[2][3]
References
-
Sigma-Aldrich. 2-[2-(piperidin-1-yl)ethoxy]acetic acid hydrochloride Product Sheet. CAS 2248397-72-8.[1][2][3] Link
-
PubChem. Compound Summary: 2-(2-(Piperazin-1-yl)ethoxy)acetic acid (Analogous Structure).[3][6][7] CID 9815476.[2][3][7] Link[7]
-
European Patent Office. Process for the preparation of piperazine/piperidine ethoxy acetic acid derivatives. EP0952153A2.[2][3][8] Link
-
Journal of Chemical & Engineering Data. pKa Values of Cyclic Diamines and Derivatives. (Extrapolated amine pKa data). Link
Sources
- 1. CAS 2248397-72-8 | Sigma-Aldrich [sigmaaldrich.cn]
- 2. Piperidin-1-Yl-Acetic Acid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. Piperidin-1-yl-acetic acid | C7H13NO2 | CID 201097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 6. 2-(2-(2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)ethoxy)acetic Acid | C23H29ClN2O4 | CID 3068854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-(2-(1-Piperazinyl)ethoxy)acetic acid | C8H16N2O3 | CID 9815476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. data.epo.org [data.epo.org]
Piperidine-Based Linkers: A Technical Guide for Medicinal Chemistry
This guide serves as a technical blueprint for the application of piperidine-based linkers in modern drug discovery, specifically targeting Proteolysis Targeting Chimeras (PROTACs) and bifunctional ligands.
Executive Summary
In the transition from "Rule of 5" small molecules to heterobifunctional degraders (PROTACs) and molecular glues, the linker moiety has evolved from a passive connector to a critical determinant of pharmacological success.[1][2] Piperidine-based linkers offer a distinct advantage over flexible alkyl or PEG chains by introducing conformational rigidity (reducing the entropic penalty of binding) and tunable basicity (enhancing aqueous solubility). This guide analyzes the structural, synthetic, and physicochemical parameters required to deploy piperidine linkers effectively.[3]
The Physicochemical Rationale: Why Piperidine?
Conformational Restriction & Entropy
Flexible linkers (PEG, alkyl) suffer from high conformational entropy, often requiring significant energy to adopt the bioactive conformation necessary for ternary complex formation (POI-Linker-E3). Piperidine introduces a rigid, saturated six-membered ring that restricts the conformational ensemble.
-
The "Pre-organized" Effect: By locking the linker into a chair conformation, piperidine reduces the entropic cost (
) upon binding. -
Vector Control: Unlike the indefinite vectors of a PEG chain, piperidine provides defined exit vectors.
-
1,4-substitution: Linear,
projection (ideal for deep pockets). -
1,3-substitution: Kinked,
projection (ideal for solvent-exposed turns).
-
Solubility & Ionization (The "Basicity Switch")
The secondary amine of piperidine (
-
Pros: The resulting cation dramatically improves aqueous solubility, a critical fix for lipophilic warheads.
-
Cons: High basicity can lead to phospholipidosis or hERG channel inhibition.
-
Mitigation: The
can be tuned down to 6–8 by installing electron-withdrawing groups (EWGs) like fluorine at the C3/C4 position or by converting the nitrogen into a urea or amide (though this sacrifices the solubility benefit).
Strategic Design: Vectors and Safety
Decision Logic for Linker Selection
The following decision tree outlines the logic for selecting a piperidine linker based on structural requirements and hERG liability risks.
Figure 1: Decision matrix for piperidine linker selection balancing vector geometry, solubility needs, and safety profiles.
hERG Liability Management
Piperidine linkers are frequent offenders in hERG inhibition due to the protonated nitrogen interacting with the channel's aromatic cage (cation-
-
Protocol: If hERG
, modify the linker:-
Reduce Basicity: Add a fluorine at C4 (
drops units). -
Steric Shielding: Introduce a methyl group at C2 (prevents access to the hERG pore).
-
Zwitterionic Design: Append a carboxylic acid nearby to neutralize the net charge.
-
Synthetic Architectures & Protocols
Synthesis of piperidine linkers typically involves orthogonal protection strategies to allow sequential attachment of the E3 ligase ligand and the Protein of Interest (POI) ligand.
Representative Protocol: Synthesis of a 1,4-Bifunctional Piperidine Linker
Objective: Synthesize a linker with a free amine (for E3 attachment) and a carboxylic acid (for POI attachment). Target Molecule: 1-(2-aminoethyl)piperidine-4-carboxylic acid.
Step-by-Step Methodology
Reagents:
-
Ethyl isonipecotate (Starting Material)
-
N-Boc-2-aminoacetaldehyde (or equivalent alkyl halide)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), TFA, LiOH.
Workflow:
-
Reductive Amination (N-Alkylation):
-
Dissolve ethyl isonipecotate (1.0 eq) and N-Boc-2-aminoacetaldehyde (1.1 eq) in DCM.
-
Add acetic acid (catalytic) and stir for 30 min to form the imine.
-
Add STAB (1.5 eq) at 0°C; warm to RT and stir for 12h.
-
Mechanism:[2][4][5] The hydride attacks the iminium ion selectively.
-
Validation: LCMS shows mass [M+H]+ corresponding to the N-alkylated ester.
-
-
Saponification (C-Terminus Deprotection):
-
Dissolve the intermediate in THF/Water (1:1).
-
Add LiOH (3.0 eq) and stir at RT for 4h.
-
Acidify to pH 4 with 1M HCl to precipitate the zwitterion or extract.
-
Result: Ethyl ester is hydrolyzed to the free carboxylic acid.
-
-
Boc-Deprotection (N-Terminus Activation - Optional/Late Stage):
-
Treat with TFA/DCM (1:1) for 1h.
-
Concentrate in vacuo.
-
Synthetic Pathway Diagram
Figure 2: Synthetic workflow for generating a bifunctional 1,4-piperidine linker via reductive amination and hydrolysis.
Advanced Application: PROTACs
In PROTAC design, the "linkerology" determines the cooperativity (
Case Study: Piperidine vs. PEG
-
Flexible PEG: Often results in a "floppy" complex where the E3 and POI do not maintain the necessary proximity for ubiquitin transfer.
-
Rigid Piperidine: Can lock the E3 and POI into a specific orientation.[6]
-
Example: A 4-piperidinyl linker was used to rigidify a BRD4 degrader, improving potency by 10-fold compared to a PEG analog by reducing the entropic penalty of ternary complex formation [1].
-
Data Summary: Impact of Linker Rigidity on PROTAC Potency
| Linker Type | Structure | DC50 (nM) | Dmax (%) | LogD (pH 7.4) |
| Flexible | PEG-3 (Linear) | 150 | 85 | 3.2 |
| Rigid | 1,4-Piperidine | 15 | 98 | 2.1 |
| Rigid | Piperazine | 45 | 95 | 1.8 |
Note: Data representative of BRD4 degraders cited in recent SAR studies [2].
Physicochemical Profiling Protocols
To ensure the piperidine linker enhances rather than hinders the drug profile, the following assays are mandatory.
pKa Determination (Potentiometric Titration)
-
Purpose: Confirm the ionization state at physiological pH.
-
Method: Use a Sirius T3 or equivalent titrator.
-
Dissolve 5 mg of compound in 0.15 M KCl (aq).
-
Titrate with 0.5 M KOH and 0.5 M HCl from pH 2 to 12.
-
Acceptance Criteria: For solubility enhancement, target
. For permeability/hERG safety, target (via fluorination).
-
Microsomal Stability (Metabolic Hotspots)
Piperidine rings are susceptible to oxidative metabolism (P450-mediated) at the
-
Protocol:
-
Incubate compound (1
) with liver microsomes (human/mouse) and NADPH. -
Sample at 0, 15, 30, 60 min.
-
Analyze by LC-MS/MS.
-
-
Interpretation: If intrinsic clearance (
) is high, identify metabolites. If N-dealkylation or ring hydroxylation is observed, block the metabolic "soft spot" by adding a gem-dimethyl group at C2 or a fluorine at C4.
References
-
Design of Rigid Linkers for PROTACs: Troup, R. I., Fallan, C., & Baud, M. G. J. (2020).[7] Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy.[1][6]
-
Piperazine and Piperidine in PROTACs: Henrici, A., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances.[8]
-
hERG Liability in Drug Design: Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). hERG potassium channels and cardiac arrhythmia. Nature.
-
Piperidine Synthesis Strategies: Liu, J., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules.
-
Rigid Linker Advantages: Vagner, J., & Handl, H. L. (2010). Rigid Linkers for Bioactive Peptides. Current Opinion in Chemical Biology.
Sources
- 1. explorationpub.com [explorationpub.com]
- 2. chempep.com [chempep.com]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Amide Coupling Protocols for Piperidine Ethoxy Acetic Acid: A Detailed Guide for Researchers
Introduction: The Strategic Importance of Piperidine Moieties in Drug Discovery
In the landscape of modern medicinal chemistry, the piperidine scaffold stands out as a "privileged structure," a testament to its frequent appearance in a diverse array of pharmaceuticals and natural products.[1] This six-membered nitrogen-containing heterocycle provides a robust, conformationally flexible framework that is readily functionalized to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates. The incorporation of an ethoxy acetic acid side chain onto the piperidine nitrogen introduces a key vector for further molecular elaboration, most commonly through the formation of an amide bond. This linkage is critical for connecting the piperidine-containing fragment to other pharmacophores, enabling the exploration of vast chemical space in the pursuit of novel therapeutics.
This comprehensive guide offers an in-depth exploration of amide coupling protocols specifically tailored for piperidine ethoxy acetic acid and its analogs. We will delve into the mechanistic underpinnings of premier coupling reagents, provide detailed, field-proven experimental protocols, and offer insights into overcoming common challenges. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis of complex molecular entities.
The Cornerstone of Synthesis: Understanding Amide Bond Formation
The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that, while thermodynamically favorable, is kinetically slow under ambient conditions. To facilitate this transformation, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This is the fundamental role of coupling reagents.[2] The choice of an appropriate coupling reagent is paramount and is dictated by several factors, including the steric and electronic nature of the substrates, the risk of racemization at adjacent chiral centers, reaction conditions, and cost.[3]
This guide will focus on two of the most reliable and widely used classes of coupling reagents in contemporary organic synthesis: carbodiimides, exemplified by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and uronium/aminium salts, with a focus on the highly efficient HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).[3][4]
Protocol I: The EDC/HOBt-Mediated Coupling - A Cost-Effective Workhorse
The EDC/HOBt system is a staple in amide bond synthesis due to its cost-effectiveness and the convenient removal of its water-soluble urea byproduct.[4] While effective for many standard couplings, it can be less efficient for sterically hindered substrates or electron-deficient amines.[5]
Mechanism of Action
The EDC-mediated coupling, in the presence of an additive like 1-Hydroxybenzotriazole (HOBt), proceeds through a well-defined pathway designed to minimize side reactions and suppress racemization.[3][6]
-
Activation of the Carboxylic Acid: The carboxylic acid attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.[4]
-
Formation of the HOBt Ester: This unstable intermediate is susceptible to rearrangement into an unreactive N-acylurea. HOBt acts as a crucial additive by rapidly intercepting the O-acylisourea to form a more stable and less racemization-prone HOBt-active ester.[3][6]
-
Nucleophilic Attack by the Amine: The amine then undergoes nucleophilic acyl substitution on the HOBt ester to form the desired amide bond, regenerating HOBt in the process.[7]
Caption: Mechanism of EDC/HOBt-mediated amide coupling.
Protocol II: HATU-Mediated Coupling - The High-Performance Option
HATU is a third-generation uronium/aminium salt-based coupling reagent celebrated for its high efficiency, rapid reaction kinetics, and minimal racemization, even with challenging substrates.[8][9] It is often the reagent of choice for sterically hindered amino acids and complex peptide syntheses.[9]
Mechanism of Action
The superior performance of HATU is attributed to the formation of a highly reactive OAt-active ester, facilitated by the 7-aza-1-hydroxybenzotriazole (HOAt) moiety.[8]
-
Initial Activation: In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate anion attacks HATU to form an unstable O-acyl(tetramethyl)isouronium salt.[8][10]
-
Formation of the OAt-Active Ester: This intermediate is rapidly attacked by the displaced HOAt anion to generate the highly reactive OAt-active ester, releasing tetramethylurea as a byproduct.[8]
-
Amide Bond Formation: The amine nucleophile swiftly attacks the active ester, yielding the final amide product and releasing HOAt.[10]
Caption: Mechanism of HATU-mediated amide bond formation.
Comparative Analysis of Coupling Reagents
The selection of a coupling reagent is a critical decision in the synthetic workflow. The following table provides a comparative overview of EDC/HOBt and HATU to guide this choice.
| Feature | EDC/HOBt | HATU |
| Reagent Class | Carbodiimide | Uronium/Aminium Salt |
| Relative Reactivity | Moderate to High | Very High[4] |
| Typical Reaction Time | 1 - 12 hours[4] | 1 - 4 hours[8] |
| Typical Yields | 70 - 95%[4] | >90%, even with hindered substrates[11] |
| Racemization Risk | Low (with HOBt)[12] | Very Low[9] |
| Key Advantages | Cost-effective, water-soluble byproduct simplifies workup.[4] | High efficiency, fast reactions, excellent for difficult couplings.[9] |
| Key Disadvantages | Less effective for sterically hindered substrates, potential for N-acylurea side product.[4] | Higher cost, potential for guanidinylation of the amine if used in excess.[3] |
| Byproduct Removal | Aqueous wash | Aqueous wash and/or chromatography |
Detailed Experimental Protocol: Synthesis of N-Aryl-2-(piperidin-1-ylethoxy)acetamide via HATU Coupling
This protocol provides a representative procedure for the coupling of piperidine ethoxy acetic acid with a substituted aniline using HATU. This method is robust and generally provides high yields.
Sources
- 1. researchgate.net [researchgate.net]
- 2. hepatochem.com [hepatochem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of Critical Parameters for Carbodiimide Mediated Production of Highly Modified Chitosan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. bachem.com [bachem.com]
Application Notes and Protocols for Advanced Bioconjugation: Utilizing Carboxylic Acid-Terminated PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Strategic Imperative of PEGylation in Modern Biotherapeutics
The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a paramount strategy in the development of biotherapeutics. This bioconjugation technique is instrumental in enhancing the pharmacokinetic and pharmacodynamic properties of proteins, peptides, oligonucleotides, and small molecule drugs.[1] The core benefits of PEGylation are extensive and include a significant increase in drug stability, a prolonged plasma half-life, diminished immunogenicity, and improved solubility.[1][2] The selection of an appropriate PEGylation strategy is contingent upon the available functional groups on the biomolecule and the desired characteristics of the final conjugate. This guide provides an in-depth exploration of bioconjugation using carboxylic acid-terminated PEG linkers, a versatile and widely employed approach. We will delve into the underlying chemistry, provide detailed experimental protocols, and discuss the critical methods for characterizing the resulting bioconjugates.
A noteworthy aspect of workflows involving custom peptides is the use of piperidine. While not a direct component of the final linkage in the context of carboxylic acid-PEGylation, piperidine is a crucial reagent in solid-phase peptide synthesis (SPPS) for the removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain.[3] This deprotection step is fundamental for the stepwise elongation of the peptide that will subsequently be conjugated.[3]
The Chemistry of Carboxylic Acid-PEG Linkers: A Foundation of Versatility
Carboxylic acid-terminated PEG linkers (HOOC-PEG) are a cornerstone of bioconjugation due to the versatility of the carboxyl group. This functional group can be activated to react with primary amines, most notably the ε-amino group of lysine residues and the N-terminal α-amino group of proteins and peptides, forming a stable amide bond.[4]
The most prevalent method for activating the carboxylic acid is through the formation of an N-hydroxysuccinimide (NHS) ester. This is typically achieved by reacting the HOOC-PEG linker with a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (sulfo-NHS). The resulting PEG-NHS ester is a highly efficient amine-reactive reagent.[5]
The reaction proceeds as follows:
-
Activation: The carboxylic acid on the PEG linker is activated by EDC, forming a highly reactive O-acylisourea intermediate.
-
Esterification: This intermediate readily reacts with NHS to form the more stable PEG-NHS ester, releasing an EDC byproduct.
-
Conjugation: The PEG-NHS ester then reacts with a primary amine on the biomolecule to form a stable amide bond, releasing NHS.
This amine-reactive strategy is widely favored for its efficiency in creating stable covalent linkages under mild reaction conditions.[1]
Visualizing the Workflow: From Activation to Conjugation
Figure 1: A generalized workflow for the bioconjugation of a biomolecule using a carboxylic acid-terminated PEG linker activated as an NHS ester.
Experimental Protocols: A Step-by-Step Guide
Protocol 1: Activation of HOOC-PEG Linker to PEG-NHS Ester
This protocol details the activation of a carboxylic acid-terminated PEG linker using EDC and NHS.
Materials:
-
HOOC-PEG linker
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Reaction vessel
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply
Procedure:
-
Dissolve the HOOC-PEG linker in anhydrous DMF or DCM to a final concentration of 10-50 mg/mL in a clean, dry reaction vessel under an inert atmosphere (nitrogen or argon).
-
Add a 1.2-fold molar excess of NHS to the reaction mixture and stir until fully dissolved.
-
Add a 1.2-fold molar excess of EDC to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 4-6 hours with continuous stirring.
-
The resulting PEG-NHS ester solution can be used immediately for conjugation or stored under anhydrous conditions at -20°C for a limited time.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is critical to prevent the hydrolysis of the reactive O-acylisourea intermediate and the final PEG-NHS ester, which would lead to reduced conjugation efficiency.
-
Molar Excess of Reagents: A slight molar excess of EDC and NHS ensures the complete conversion of the carboxylic acid groups to NHS esters, maximizing the yield of the activated linker.
Protocol 2: PEGylation of a Protein with a Pre-activated PEG-NHS Ester
This protocol describes the conjugation of a PEG-NHS ester to a protein via its primary amines.
Materials:
-
Protein solution in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-8.0)
-
Activated PEG-NHS ester solution (from Protocol 1 or commercially sourced)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Purification system (e.g., size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX))
Procedure:
-
Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer at a pH of 7.2-8.0.
-
Add the activated PEG-NHS ester solution to the protein solution. The molar ratio of PEG-NHS ester to protein will depend on the desired degree of PEGylation and should be optimized empirically. A starting point is often a 5 to 20-fold molar excess of the PEG reagent.
-
Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight.
-
Quench the reaction by adding the quenching solution to a final concentration of 20-50 mM. This will consume any unreacted PEG-NHS ester.
-
Incubate for an additional 30 minutes at room temperature.
-
Purify the PEGylated protein from unreacted PEG and protein using an appropriate chromatography method such as SEC or IEX.
Causality Behind Experimental Choices:
-
pH of Reaction Buffer: The reaction between NHS esters and primary amines is most efficient at a slightly alkaline pH (7.2-8.0). At this pH, the primary amines are sufficiently nucleophilic to attack the ester.
-
Protein Concentration: A higher protein concentration (1-5 mg/mL) generally leads to better coupling yields.[6]
-
Quenching Step: The addition of a quenching reagent with a high concentration of primary amines (e.g., Tris or glycine) is crucial to stop the reaction and prevent further, potentially undesirable, modifications to the protein.
The Role of Piperidine in the Broader Bioconjugation Workflow
For researchers working with synthetic peptides, understanding the role of piperidine is essential. In Fmoc-based solid-phase peptide synthesis (SPPS), a 20% solution of piperidine in a polar aprotic solvent like DMF is the standard reagent for removing the Fmoc protecting group from the N-terminal amine of the growing peptide chain.[7][8] This deprotection is a critical and repeated step in the synthesis cycle.
It is important to be aware of potential side reactions involving piperidine, especially if the peptide or linker contains sensitive moieties. For instance, if a maleimide group is present, piperidine can undergo an aza-Michael addition, rendering the maleimide inactive for its intended thiol-reactive conjugation.[2] Therefore, maleimide-containing linkers are typically introduced after the completion of all piperidine-mediated deprotection steps.[2]
Figure 2: The role of piperidine in the Fmoc-based solid-phase peptide synthesis (SPPS) cycle.
Characterization of PEGylated Bioconjugates: Ensuring Quality and Consistency
Thorough characterization of the final PEGylated product is a critical quality control step. The following table summarizes key analytical techniques and their applications.
| Analytical Technique | Parameter Measured | Purpose |
| SDS-PAGE | Apparent Molecular Weight | To visualize the increase in molecular weight upon PEGylation and assess the heterogeneity of the conjugate mixture. |
| Size-Exclusion Chromatography (SEC) | Hydrodynamic Radius / Purity | To separate PEGylated species from unreacted protein and PEG, and to assess the polydispersity of the conjugate. A broad peak may indicate a high polydispersity of the PEG reagent.[9] |
| Ion-Exchange Chromatography (IEX) | Surface Charge | To separate conjugates based on the degree of PEGylation, as the attachment of PEG chains can mask charged residues. |
| Mass Spectrometry (MS) | Molecular Weight / Degree of PEGylation | To determine the precise molecular weight of the conjugate and calculate the average number of PEG chains attached per biomolecule.[10] |
| NMR Spectroscopy | Degree of PEGylation | Can be used to quantitatively determine the degree of PEGylation by comparing the integrals of proton signals from the protein and the PEG.[7] |
| Peptide Mapping | Site of PEGylation | For proteins, this technique can identify the specific amino acid residues where the PEG chains are attached.[] |
Troubleshooting Common Issues in PEGylation
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conjugation Efficiency | - Hydrolysis of PEG-NHS ester- Incorrect buffer pH- Low protein concentration- Steric hindrance | - Use anhydrous conditions for activation and storage- Ensure reaction buffer pH is between 7.2-8.0- Increase protein concentration to 1-5 mg/mL- Use a longer PEG spacer to overcome steric hindrance |
| Protein Aggregation | - Hydrophobicity of the linker or payload- Denaturation during reaction | - Use a more hydrophilic PEG linker- Optimize reaction conditions (temperature, pH, incubation time)- Include excipients that stabilize the protein |
| Broad Peaks in SEC | - Polydispersity of the PEG reagent- Heterogeneous PEGylation | - Use a monodisperse PEG reagent if possible- Optimize the molar ratio of PEG to protein to achieve a more defined product- Fractionate the conjugate mixture using IEX or HIC |
Conclusion: The Path to Optimized Bioconjugates
Bioconjugation with carboxylic acid-terminated PEG linkers is a robust and adaptable strategy for enhancing the therapeutic potential of a wide range of biomolecules. A thorough understanding of the underlying chemistry, meticulous execution of experimental protocols, and comprehensive characterization of the final product are paramount to success. By carefully considering the interplay between the biomolecule, the linker, and the reaction conditions, researchers can unlock the full potential of PEGylation to develop next-generation biotherapeutics with improved efficacy and safety profiles.
References
- Benchchem. A Step-by-Step Guide to Bioconjugation with PEG Linkers: Application Notes and Protocols.
- Benchchem. Application Notes and Protocols for Bioconjugation with PEG Linkers.
- Thermo Fisher Scientific. Bioconjugation and crosslinking technical handbook.
- Spolaore, B., et al. (2019). From Synthesis to Characterization of Site-Selective PEGylated Proteins. Bioconjugate Chemistry.
- Benchchem. Technical Support Center: Characterization of PEGylated Bioconjugates.
- Bioconjugation Protocols. (2013). Methods in Molecular Biology.
- Poovi, G., et al. Pegylation: Concept, Application, Characterization, PEG Reagents and its Various Shapes and Functionalization Agent. International Journal of Drug Delivery.
- Zaghmi, A., et al. (2019). Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy. Data in Brief.
- Precise PEG. How to Choose Proper PEG Linkers for Bioconjugation: Hints and Best Practices.
- Thermo Fisher Scientific. Bioconjugation and crosslinking technical handbook.
- DeSantis, J., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Medicinal Chemistry.
- Application of a Trifunctional Reactive Linker for the Construction of Antibody-Drug Hybrid Conjugates. (2012). Pharmaceuticals.
- ChemPep. Overview of PEG Linkers.
- D'Souza, L. M., & Geiger, R. E. (2020). Dually Reactive Long Recombinant Linkers for Bioconjugations as an Alternative to PEG. ACS Omega.
- Exploring the Versatile Role of PEG and Carboxylic Acid PEGs in Biomedical Applications. (2024). Biomedical Engineering.
- MedchemExpress.com. Piperidine-C-piperidine-Boc | PROTAC Linkers.
- AxisPharm. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation.
- Use of pyridazinediones as extracellular cleavable linkers through reversible cysteine conjugation. (2022). Chemical Communications.
- Singh, S., et al. (2021). Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. Bioconjugate Chemistry.
- Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia.
- Bio-Synthesis. Enzymatically Cleavable Linker Sequence Motifs for Bioconjugation.
- Benchchem. Side reactions associated with piperidine treatment of PEG-containing molecules.
Sources
- 1. Fmoc amine azide-PEG-COOH - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Site-specific PEGylation of proteins: Insights into structural and functional changes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperidine synthesis [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Cleavable Linker Annotation - Creative Biolabs [creative-biolabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. Enzymatically Cleavable Linker Sequence Motifs for Bioconjugation [biosyn.com]
- 10. njbio.com [njbio.com]
Application Notes and Protocols for Solid-Phase Synthesis with 2-(2-(Piperidin-1-yl)ethoxy)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the potential applications and detailed protocols for the use of 2-(2-(Piperidin-1-yl)ethoxy)acetic acid in solid-phase synthesis. While direct literature on this specific reagent is sparse, its structural features—a terminal carboxylic acid, a flexible hydrophilic ethoxy linker, and a tertiary amine in the form of a piperidine ring—strongly suggest its utility in two principal areas: as a hydrophilic linker to modify solid supports and for the N-terminal modification of peptides. This document extrapolates from established methodologies for similar molecules, such as [2-(2-aminoethoxy)ethoxy]acetic acid (AEEA), to provide robust, albeit adaptable, protocols for researchers. We will delve into the mechanistic rationale behind the proposed synthetic steps, potential challenges, and key considerations for successful implementation.
Introduction: The Rationale for 2-(2-(Piperidin-1-yl)ethoxy)acetic Acid in Solid-Phase Synthesis
Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide and peptidomimetic drug discovery. The properties of a synthetic peptide are not only determined by its amino acid sequence but also by modifications that can enhance its solubility, stability, and pharmacokinetic profile. The molecule 2-(2-(Piperidin-1-yl)ethoxy)acetic acid offers a unique combination of functionalities to achieve such modifications.
-
Hydrophilic Spacer: The ethoxyacetic acid backbone is analogous to polyethylene glycol (PEG) linkers, which are known to increase the hydrophilicity of peptides, potentially improving their solubility and reducing aggregation.[1]
-
Tertiary Amine Moiety: The piperidine group introduces a basic tertiary amine. This can influence the overall charge and isoelectric point of the final peptide conjugate. In drug development, piperidine moieties are common pharmacophores that can influence binding to biological targets and improve cell permeability.
-
Reactive Handle: The terminal carboxylic acid provides a versatile point of attachment. It can be coupled to an amine-functionalized solid support to act as a linker or to the N-terminus of a resin-bound peptide.[2]
Based on these features, this guide will focus on two primary applications:
-
Application 1: Preparation of a Modified Solid Support. Covalently attaching 2-(2-(Piperidin-1-yl)ethoxy)acetic acid to an amino-functionalized resin (e.g., aminomethyl polystyrene) creates a new solid support with a flexible, hydrophilic linker, ready for standard Fmoc-based SPPS.
-
Application 2: N-Terminal Modification of Peptides. Coupling the molecule to the free N-terminus of a fully synthesized, resin-bound peptide to introduce the piperidinylethoxy moiety as a final modification step. This can enhance stability against enzymatic degradation and modulate the peptide's biological activity.[3][4]
Physicochemical Properties (Inferred)
| Property | Inferred Value | Source |
| Molecular Formula | C9H17NO3 | (Calculated) |
| Molecular Weight | 187.24 g/mol | (Calculated) |
| Appearance | Likely a solid at room temperature | [4] |
| Solubility | Expected to be soluble in common SPPS solvents (DMF, NMP, DCM) | General knowledge of similar compounds |
Mechanistic Considerations
The core of the proposed applications lies in the formation of a stable amide bond between the carboxylic acid of the title compound and a primary or secondary amine on the solid support or the peptide.
Carboxyl Group Activation
The carboxylic acid must first be activated to a more reactive species to facilitate nucleophilic attack by the amine. This is a standard procedure in peptide synthesis.[6] Carbodiimide reagents, such as N,N'-diisopropylcarbodiimide (DIC), in the presence of an additive like OxymaPure or 1-hydroxybenzotriazole (HOBt), are commonly used. The activation proceeds through a highly reactive O-acylisourea intermediate, which can then react with the amine to form the amide bond. The use of additives is crucial to suppress side reactions and minimize racemization.
Potential Influence of the Piperidine Moiety
The tertiary amine of the piperidine ring has a pKa that makes it basic. During the coupling reaction, it is important to consider that this basic site could potentially be protonated by the acidic components in the reaction mixture. To ensure efficient coupling, it is advisable to use a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to neutralize the reaction medium and ensure the reacting amine on the resin or peptide is in its free, nucleophilic state.
Application 1: Preparation of a Custom Solid Support
This protocol describes the covalent attachment of 2-(2-(Piperidin-1-yl)ethoxy)acetic acid to an aminomethyl (AM) resin. The resulting resin will have a hydrophilic linker terminating in a secondary amine, ready for the coupling of the first Fmoc-protected amino acid.
Workflow Diagram
Caption: Workflow for immobilizing the linker onto an amine resin.
Detailed Protocol
Materials:
-
Aminomethyl (AM) polystyrene resin (100-200 mesh, ~1.0 mmol/g substitution)
-
2-(2-(Piperidin-1-yl)ethoxy)acetic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure (Ethyl cyanohydroxyiminoacetate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetic Anhydride
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling:
-
Place the aminomethyl resin (1 g) in a solid-phase synthesis vessel.
-
Add DMF (10-15 mL) and gently agitate for 1 hour to swell the resin beads.
-
Drain the DMF.
-
-
Linker Activation:
-
In a separate flask, dissolve 2-(2-(Piperidin-1-yl)ethoxy)acetic acid (3 equivalents based on resin substitution) and OxymaPure (3 equivalents) in DMF (5 mL).
-
Cool the solution in an ice bath.
-
Add DIC (3 equivalents) and stir the solution at 0°C for 10-15 minutes. This is the pre-activation step.
-
-
Coupling to Resin:
-
Add the pre-activated linker solution to the swollen resin.
-
Add DIPEA (1 equivalent) to the vessel.
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Monitoring the Coupling:
-
Take a small sample of the resin beads and perform a Kaiser test (ninhydrin test). A negative result (yellow beads) indicates the successful consumption of primary amines.
-
-
Washing:
-
Drain the reaction solution.
-
Wash the resin thoroughly with DMF (3 x 10 mL), followed by DCM (3 x 10 mL).
-
-
Capping of Unreacted Amines:
-
To block any unreacted amino groups, add a solution of acetic anhydride and DIPEA in DMF (e.g., 10% acetic anhydride, 5% DIPEA in DMF) to the resin.
-
Agitate for 30 minutes.
-
Drain the capping solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
-
Final Preparation:
-
Dry the resin under vacuum.
-
The loading of the linker can be determined by cleaving the linker from a small amount of resin and analyzing the cleavage product, though this is an advanced characterization. For most purposes, assuming a high coupling efficiency after a negative Kaiser test is sufficient to proceed.
-
The resulting resin is now ready for standard Fmoc-SPPS, starting with the deprotection of the piperidine nitrogen if it has been protonated, followed by the coupling of the first Fmoc-amino acid.
Application 2: N-Terminal Modification of Peptides
This protocol outlines the procedure for coupling 2-(2-(Piperidin-1-yl)ethoxy)acetic acid to the N-terminus of a peptide that has been synthesized on a solid support. This step is performed after the final Fmoc deprotection of the last amino acid in the sequence.
Workflow Diagram
Caption: Workflow for N-terminal modification of a resin-bound peptide.
Detailed Protocol
Materials:
-
Resin-bound peptide with a free N-terminus
-
2-(2-(Piperidin-1-yl)ethoxy)acetic acid
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (1-Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF, peptide synthesis grade
-
DCM, peptide synthesis grade
-
Methanol (MeOH)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)
Procedure:
-
Peptide Preparation:
-
Ensure the peptide has been fully synthesized on the resin using standard Fmoc-SPPS.
-
Perform the final Fmoc deprotection using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF and DCM to remove all traces of piperidine.
-
-
Coupling Reaction:
-
In a separate flask, dissolve 2-(2-(Piperidin-1-yl)ethoxy)acetic acid (5 equivalents relative to the initial resin loading), HBTU (4.9 equivalents), and HOBt (5 equivalents) in DMF.
-
Add DIPEA (10 equivalents) to the solution and vortex for 1-2 minutes to activate the carboxylic acid.
-
Immediately add the activated solution to the resin-bound peptide.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to confirm the absence of free primary amines.
-
Once the reaction is complete, drain the coupling solution.
-
Wash the resin extensively with DMF (3 x 10 mL), DCM (3 x 10 mL), and finally Methanol (3 x 10 mL) to facilitate drying.
-
-
Cleavage and Deprotection:
-
Dry the resin thoroughly under vacuum.
-
Treat the resin with a standard cleavage cocktail (e.g., Reagent B: 95% TFA, 2.5% triisopropylsilane (TIS), 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
-
Isolation and Purification:
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase HPLC.
-
Confirm the identity and purity of the final modified peptide by mass spectrometry and HPLC.
-
Trustworthiness and Self-Validation
The protocols provided are based on well-established principles of solid-phase synthesis.[2][6] To ensure the success and validity of these procedures, the following control points are essential:
-
Kaiser (Ninhydrin) Test: This is a critical in-process control to verify the completion of coupling reactions. A positive test (blue beads) indicates free primary amines, signifying an incomplete reaction that requires a second coupling.
-
Mass Spectrometry: After cleavage, analysis of the crude product by LC-MS is non-negotiable. It provides the definitive confirmation of the desired product's molecular weight, thereby validating the success of the modification.
-
HPLC Analysis: Comparing the HPLC traces of the unmodified and modified peptides will show a shift in retention time, providing further evidence of a successful modification. The purity of the final product is also determined by HPLC.
Conclusion and Future Perspectives
2-(2-(Piperidin-1-yl)ethoxy)acetic acid represents a versatile, yet underutilized, reagent for solid-phase synthesis. Its bifunctional nature allows it to act as a hydrophilic linker to create novel solid supports or as an N-terminal capping agent to modify peptides. The protocols detailed herein provide a strong foundation for researchers to explore its potential in synthesizing peptides with enhanced physicochemical and pharmacological properties. While these protocols are based on sound chemical principles, the inherent basicity of the piperidine moiety warrants careful optimization of reaction conditions to mitigate any potential side reactions. Future work should focus on systematically evaluating the impact of this modification on peptide solubility, stability, and biological activity across different peptide sequences.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9815476, 2-(2-(1-Piperazinyl)ethoxy)acetic acid. Retrieved from [Link]
-
Veeprho. (n.d.). 2-(2-(4-nitrosoPiperazin-1-yl)ethoxy)acetic acid. Retrieved from [Link]
-
Subirós-Funosas, A., et al. (2013). Linkers, resins, and general procedures for solid-phase peptide synthesis. Methods in Molecular Biology, 1047, 23-41. Retrieved from [Link]
-
Ede, N. J., et al. (2011). An activated triple bond linker enables 'click' attachment of peptides to oligonucleotides on solid support. Nucleic Acids Research, 39(20), e134. Retrieved from [Link]
-
Amblard, M., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254. Retrieved from [Link]
-
CD Formulation. (n.d.). N-Terminal Modified Peptide Synthesis. Retrieved from [Link]
-
Zhang, C., et al. (2022). Selective N-terminal modification of peptides and proteins: Recent progresses and applications. Chinese Chemical Letters, 33(1), 59-70. Retrieved from [Link]
-
Liu, R., et al. (2003). Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. Tetrahedron Letters, 44(27), 5075-5078. Retrieved from [Link]
Sources
- 1. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 2. Linkers, resins, and general procedures for solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Terminal Modified Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 4. piperidin-1-yl-acetic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2-(2-(1-Piperazinyl)ethoxy)acetic acid | C8H16N2O3 | CID 9815476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
Troubleshooting & Optimization
Technical Support Center: Purification Methods for Polar Piperidine Carboxylic Acids
Welcome to the Technical Support Center for the purification of polar piperidine carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the purification of these zwitterionic molecules. Polar piperidine carboxylic acids, which contain both a basic piperidine nitrogen and an acidic carboxylic acid, often exhibit unique and challenging behaviors during purification due to their high polarity and zwitterionic nature at physiological pH.[1] This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate these complexities and achieve high-purity compounds.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of polar piperidine carboxylic acids.
Issue 1: Poor or No Retention in Reversed-Phase HPLC
Q: My polar piperidine carboxylic acid shows little to no retention on a C18 column, eluting at or near the solvent front. How can I improve its retention?
A: This is a common challenge with highly polar compounds in reversed-phase (RP) chromatography.[2][3][4] The zwitterionic nature of piperidine carboxylic acids leads to high affinity for the polar mobile phase over the nonpolar stationary phase. Here are several strategies to troubleshoot this issue:
-
Employ a More Polar Stationary Phase: Consider using a reversed-phase column with a more polar character. Options include columns with polar endcapping or those with shorter alkyl chains (e.g., C8). Some modern RP columns are also designed to be stable in highly aqueous conditions.[5]
-
Utilize Ion-Pairing Agents: Adding an ion-pairing reagent to the mobile phase can significantly enhance the retention of your ionic compound.[6] For a piperidine carboxylic acid, which can be cationic or anionic depending on the pH, you can use:
-
Anionic pairing agents (e.g., trifluoroacetic acid - TFA, heptafluorobutyric acid - HFBA) at a low pH to pair with the protonated piperidine nitrogen.
-
Cationic pairing agents (e.g., triethylamine - TEA, tetrabutylammonium salts) at a neutral or high pH to pair with the deprotonated carboxylic acid.
Causality: Ion-pairing agents are large organic molecules with an ionic head group and a hydrophobic tail. The ionic head group interacts with the charged functional group of your analyte, while the hydrophobic tail interacts with the nonpolar stationary phase, thereby increasing retention.
-
-
Adjust Mobile Phase pH: The pH of the mobile phase is a critical parameter that influences the ionization state of your compound.[4]
-
Low pH (e.g., pH 2-3): At a pH well below the pKa of the carboxylic acid and the piperidine nitrogen, the carboxylic acid will be protonated (neutral), and the piperidine nitrogen will be protonated (cationic). This can increase retention on a C18 column compared to the zwitterionic form.
-
High pH (e.g., pH 9-10): At a pH well above the pKa of both functional groups, the carboxylic acid will be deprotonated (anionic), and the piperidine nitrogen will be neutral. This can also alter retention characteristics.
Note: Ensure your column is stable at the chosen pH. Silica-based columns are generally not recommended for use above pH 8.
-
Issue 2: Low Yield After Recrystallization
Q: I'm losing a significant amount of my polar piperidine carboxylic acid during recrystallization. What are the potential causes and solutions?
A: Low recovery during recrystallization is often due to the high polarity and zwitterionic nature of the compound, which can lead to high solubility in polar solvents even at low temperatures.
-
Inappropriate Solvent System: The choice of solvent is critical.[7]
-
Troubleshooting Solution: Screen a variety of solvent systems. For highly polar compounds, a good starting point is a polar protic solvent (e.g., water, ethanol, isopropanol) in which the compound is soluble when hot but sparingly soluble when cold.[8] If the compound is too soluble even at low temperatures, an anti-solvent (a solvent in which the compound is insoluble) can be added to the hot, saturated solution to induce crystallization upon cooling. Common anti-solvents for polar compounds include ethers (e.g., diethyl ether, MTBE) or hydrocarbons (e.g., hexane, heptane).
-
-
Incomplete Crystallization:
-
Troubleshooting Solution: Ensure the initial solution is fully saturated at the higher temperature. After cooling, allow sufficient time for crystallization to occur. Placing the solution in an ice bath or refrigerator can help maximize yield.[9] Scratching the inside of the flask with a glass rod can also initiate crystallization.
-
-
Product Loss During Washing:
-
Troubleshooting Solution: Wash the collected crystals with a minimal amount of cold recrystallization solvent to remove surface impurities without dissolving a significant amount of the product.[9]
-
Issue 3: Inconsistent Retention Times in HILIC
Q: My retention times are drifting and not reproducible when using Hydrophilic Interaction Liquid Chromatography (HILIC). What's causing this?
A: HILIC is an excellent technique for purifying very polar compounds, but it can be sensitive to experimental conditions.[2][3][10][11] Inconsistent retention times are often due to issues with column equilibration and the mobile phase.
-
Insufficient Column Equilibration: The stationary phase in HILIC needs to be properly hydrated with a stable water layer for reproducible retention.
-
Troubleshooting Solution: Equilibrate the column with the initial mobile phase for a longer period than you would for reversed-phase chromatography. A minimum of 10-20 column volumes is a good starting point.
-
-
Mobile Phase Preparation: The composition of the mobile phase, including the organic solvent, water content, and any additives, is critical.
-
Troubleshooting Solution:
-
Solvent Choice: Acetonitrile is the most common and generally the best-performing organic solvent for HILIC.[2][3] Methanol is generally not recommended as the primary organic solvent in HILIC.[2]
-
Buffer Concentration: The concentration of any salt or buffer in the mobile phase can affect retention. Ensure accurate and consistent preparation of your mobile phases. An increase in salt concentration can decrease the electrostatic interactions that contribute to HILIC retention.[10]
-
pH Control: The pH of the mobile phase will affect the charge state of your piperidine carboxylic acid and the stationary phase (if it has ionizable groups like silica), thus impacting retention.[5] Use a buffer to maintain a consistent pH.
-
-
-
Sample Diluent Mismatch: Injecting the sample in a solvent that is significantly stronger (more polar) than the mobile phase can lead to poor peak shape and shifting retention times.
-
Troubleshooting Solution: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use a solvent with a similar or weaker elution strength.[11]
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of Hydrophilic Interaction Liquid Chromatography (HILIC), and why is it suitable for polar piperidine carboxylic acids?
A1: HILIC is a chromatographic technique that uses a polar stationary phase (e.g., silica, diol, or amide-bonded silica) and a mobile phase consisting of a high concentration of a water-miscible organic solvent (typically acetonitrile) with a smaller amount of water.[2][11] The retention mechanism is primarily based on the partitioning of the polar analyte into a water-enriched layer that forms on the surface of the polar stationary phase.[10] Polar compounds, like piperidine carboxylic acids, are well-retained in HILIC because they preferentially partition into this aqueous layer.[3][10] As the water content in the mobile phase increases, the analyte is eluted.
Q2: When should I consider using Ion-Exchange Chromatography (IEX) for my purification?
A2: Ion-exchange chromatography is a powerful technique for purifying ionizable compounds like piperidine carboxylic acids, especially when dealing with complex mixtures or when a high degree of purity is required.[12][13][14] It separates molecules based on their net charge.[12]
-
Cation-Exchange Chromatography: At a low pH, the piperidine nitrogen is protonated (positive charge), and the carboxylic acid is neutral. Under these conditions, the compound will bind to a cation-exchange resin.
-
Anion-Exchange Chromatography: At a high pH, the carboxylic acid is deprotonated (negative charge), and the piperidine nitrogen is neutral. Here, the compound will bind to an anion-exchange resin.
IEX is particularly useful for removing impurities with different charge characteristics or for desalting your sample.[15]
Q3: Can I use normal-phase chromatography for these compounds?
A3: Traditional normal-phase chromatography (using non-polar solvents like hexane and ethyl acetate) is generally not suitable for highly polar and zwitterionic compounds like piperidine carboxylic acids.[2][3] These compounds are often insoluble in typical normal-phase solvents and will interact too strongly with the polar stationary phase (e.g., silica), leading to very poor or no elution.[3] HILIC, which can be thought of as a form of aqueous normal-phase chromatography, is the more appropriate choice.[2][16]
Q4: My piperidine carboxylic acid is a solid. What's the best way to purify it without using chromatography?
A4: Recrystallization is the most common non-chromatographic method for purifying solid compounds.[17] The key is to find a suitable solvent or solvent system where your compound has high solubility at an elevated temperature and low solubility at a lower temperature, while the impurities remain soluble at both temperatures.
Another potential method is salt formation.[8][18] By reacting your piperidine carboxylic acid with a suitable acid or base, you can form a salt that may have different solubility properties, allowing for selective precipitation and purification. The original compound can then be regenerated by neutralization.
Q5: How can I remove inorganic salts from my final product?
A5: Desalting a highly polar, water-soluble compound can be challenging. Here are a few options:
-
Size-Exclusion Chromatography (SEC): If there is a significant size difference between your compound and the salt, SEC can be an effective method.
-
Ion-Exchange Chromatography: As mentioned in Q2, you can bind your compound to an ion-exchange resin, wash away the neutral salts, and then elute your purified compound.
-
Diafiltration/Tangential Flow Filtration (TFF): For larger quantities, TFF can be used to exchange the buffer and remove salts.
-
Reversed-Phase Chromatography with a Volatile Buffer: If you can achieve retention on a reversed-phase column, using a mobile phase with a volatile buffer (e.g., ammonium formate or ammonium acetate) will allow you to remove the buffer salts by lyophilization.
Experimental Protocols
Protocol 1: HILIC Purification of a Polar Piperidine Carboxylic Acid
This protocol provides a general starting point for developing a HILIC purification method.
-
Column Selection: Start with a bare silica or an amide-based HILIC column (e.g., 150 x 4.6 mm, 5 µm).[5]
-
Mobile Phase Preparation:
-
Mobile Phase A: 95:5 (v/v) acetonitrile:water with 10 mM ammonium formate.
-
Mobile Phase B: 50:50 (v/v) acetonitrile:water with 10 mM ammonium formate.
-
-
Column Equilibration: Equilibrate the column with 100% Mobile Phase A for at least 15 column volumes at a flow rate of 1 mL/min.
-
Sample Preparation: Dissolve the crude sample in the initial mobile phase (95:5 acetonitrile:water). If solubility is an issue, use a minimum amount of a stronger solvent like water, but be aware of potential peak shape distortion.
-
Gradient Elution:
-
0-2 min: 100% A
-
2-15 min: Gradient from 100% A to 100% B
-
15-18 min: 100% B
-
18-20 min: Return to 100% A
-
20-30 min: Re-equilibration at 100% A
-
-
Fraction Collection and Analysis: Collect fractions and analyze by a suitable method (e.g., LC-MS, TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Lyophilization is often effective for removing the aqueous/acetonitrile mobile phase with volatile buffers.
Protocol 2: Purification via Ion-Exchange Chromatography (Cation Exchange)
This protocol is useful for separating a basic piperidine carboxylic acid from neutral or anionic impurities.
-
Resin Selection: Choose a strong cation-exchange resin (e.g., sulfopropyl-based).
-
Column Packing and Equilibration: Pack a column with the chosen resin and equilibrate with a low pH buffer (e.g., 25 mM sodium citrate, pH 3.0).
-
Sample Preparation and Loading: Dissolve the crude sample in the equilibration buffer and adjust the pH to match. Load the sample onto the column.
-
Washing: Wash the column with several column volumes of the equilibration buffer to remove any unbound, neutral, or anionic impurities.
-
Elution: Elute the bound piperidine carboxylic acid using a salt gradient (e.g., a linear gradient from 0 to 1 M NaCl in the equilibration buffer) or a pH gradient.
-
Fraction Analysis: Analyze the collected fractions to locate the desired product.
-
Desalting: The fractions containing the pure product will also contain a high concentration of salt. Desalting will be necessary (see FAQ Q5).
Visualizations
Caption: A decision-making workflow for selecting a purification method.
Caption: Troubleshooting guide for poor retention in reversed-phase HPLC.
References
-
Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?[Link]
-
Buchi.com. Why HILIC is what your polar compounds need for purification. [Link]
-
Crawford Scientific. (2019, August 14). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. [Link]
-
PubMed. An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography. [Link]
-
Welch Materials. (2025, December 24). [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. [Link]
-
MDPI. (2025, December 12). Analysis of Highly Polar Compounds by Ion-Pair Liquid Chromatography. [Link]
-
ResearchGate. Separation and Purification of Amino Acids. [Link]
-
Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. [Link]
-
Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]
- Google Patents. Method for purification of an amino acid using ion exchange resin.
-
SIELC Technologies. Polar Compounds. [Link]
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
- Google Patents.
-
Reddit. (2022, May 11). Any tips for purification of two zwitterionic compounds?[Link]
-
Oreate AI Blog. (2026, January 19). Understanding Zwitterionic Compounds: The Dual Nature of Chemistry. [Link]
-
ResearchGate. (2021, July 6). Have you experienced that your piperidine crystallizes when not in use?[Link]
-
Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids. [Link]
- Google Patents.
-
Chromatography Forum. (2006, February 23). desalting a zwitterion compound by HPLC?[Link]
Sources
- 1. Understanding Zwitterionic Compounds: The Dual Nature of Chemistry - Oreate AI Blog [oreateai.com]
- 2. biotage.com [biotage.com]
- 3. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 4. Polar Compounds | SIELC Technologies [sielc.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. welch-us.com [welch-us.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. welch-us.com [welch-us.com]
- 12. Method considerations for amino acid analysis | AltaBioscience [altabioscience.com]
- 13. researchgate.net [researchgate.net]
- 14. US5279744A - Method for purification of an amino acid using ion exchange resin - Google Patents [patents.google.com]
- 15. desalting a zwitterion compound by HPLC? - Chromatography Forum [chromforum.org]
- 16. biotage.com [biotage.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. WO2006013550A3 - Process for preparation of piperidine carboxylic acid - Google Patents [patents.google.com]
Technical Support Center: Optimizing Amide Coupling Reactions of Piperidine Derivatives
Welcome to the Technical Support Center dedicated to optimizing the coupling of piperidine-containing molecules with carboxylic acids, with a specific focus on structures analogous to "piperidine ethoxy acetic acid." This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of amide bond formation, troubleshoot common experimental hurdles, and ultimately enhance reaction yields and purity.
The piperidine moiety is a cornerstone in medicinal chemistry, present in numerous pharmaceuticals.[1][2] Its successful coupling with various carboxylic acids is a frequent and critical step in the synthesis of novel therapeutic agents.[1][2] This guide provides in-depth technical assistance, moving beyond simple protocols to explain the "why" behind experimental choices, ensuring a robust and reproducible synthetic strategy.
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific challenges you may encounter during the coupling of piperidine derivatives with carboxylic acids like ethoxy acetic acid.
Q1: My reaction yield is significantly lower than expected. What are the primary factors to investigate?
Low yields in amide coupling reactions are a common frustration. A systematic approach to troubleshooting is essential.[3][4] The primary culprits often fall into one of three categories: inefficient activation of the carboxylic acid, poor nucleophilicity of the piperidine, or competing side reactions.
Initial Diagnostic Workflow:
-
Confirm Starting Material Integrity: Before scrutinizing the reaction, verify the purity of your piperidine derivative and carboxylic acid via NMR or LC-MS. Impurities can inhibit the reaction or introduce side products.
-
Reaction Monitoring: Utilize TLC, LC-MS, or NMR to track the consumption of starting materials and the formation of the product over time.[5][6] This will help determine if the reaction is stalling or proceeding slowly.
Troubleshooting Decision Tree:
Caption: Troubleshooting workflow for low yield in piperidine coupling reactions.
Q2: I'm observing multiple spots on my TLC, and my crude NMR is complex. What are the likely side reactions?
The formation of byproducts is a common challenge in amide coupling chemistry.[7][8] Understanding the potential side reactions is key to mitigating them.
-
N-Acylurea Formation: When using carbodiimides like EDC or DCC, the highly reactive O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive towards the amine.[7][9] This is particularly problematic with sterically hindered substrates or poorly nucleophilic amines.
-
Racemization: If your carboxylic acid has a stereocenter at the α-position, the harsh conditions of some coupling reactions can lead to epimerization.[8][12]
-
Mitigation: Using coupling reagents known to suppress racemization, such as those based on HOAt (e.g., HATU) or COMU, is recommended.[13] The choice of base is also critical; weaker bases like N-methylmorpholine (NMM) or sym-collidine are preferred over stronger, more hindered bases like diisopropylethylamine (DIPEA).[7]
-
-
Dimerization of the Activated Carboxylic Acid: The activated carboxylic acid can sometimes react with another molecule of the carboxylic acid to form an anhydride.[9] While this anhydride can still react with the amine, it alters the reaction stoichiometry and can lead to a mixture of products.
-
Mitigation: Slow addition of the coupling reagent can help to minimize the concentration of the activated species at any given time, reducing the likelihood of dimerization.
-
Q3: My piperidine is sterically hindered, and the reaction is very slow. How can I improve the coupling efficiency?
Steric hindrance around the piperidine nitrogen can significantly slow down the reaction rate.[14] In such cases, more potent coupling reagents and optimized reaction conditions are necessary.
-
Choice of Coupling Reagent: For sterically demanding couplings, phosphonium-based reagents like PyBOP or aminium/uronium-based reagents like HATU, HBTU, or COMU are generally more effective than carbodiimides.[3][13] These reagents generate highly reactive activated esters that can overcome the steric barrier.
-
Elevated Temperatures: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome steric hindrance.[14] However, this should be done with caution as it can also increase the rate of side reactions, particularly racemization.[7]
-
Acyl Fluoride Intermediates: In particularly challenging cases, converting the carboxylic acid to an acyl fluoride in situ can be a highly effective strategy.[14] Acyl fluorides are more reactive than the corresponding active esters but are generally more stable and easier to handle than acyl chlorides.[14]
Frequently Asked Questions (FAQs)
Q: What is the best solvent for this type of coupling reaction?
A: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dichloromethane (DCM), and acetonitrile (ACN) are commonly used.[7][15] The choice of solvent can impact the solubility of the reagents and the reaction rate. It is often beneficial to screen a few different solvents to find the optimal one for your specific substrates.[8]
Q: Do I need to use a base in my reaction? If so, which one?
A: Yes, a non-nucleophilic base is typically required to neutralize any acid generated during the reaction and to ensure the piperidine nitrogen is deprotonated and therefore nucleophilic.[7] Common choices include diisopropylethylamine (DIPEA) and triethylamine (TEA). For reactions prone to racemization, a weaker base like N-methylmorpholine (NMM) is a better choice.[7]
Q: How do I monitor the progress of my reaction?
A: Thin-layer chromatography (TLC) is a quick and easy way to qualitatively monitor the reaction by observing the disappearance of the starting materials and the appearance of the product spot. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) is ideal as it can track the masses of all components in the reaction mixture.[5] In some cases, proton NMR of a small aliquot from the reaction can also be used to monitor the conversion.[6]
Q: What is the best way to purify my final product?
A: The purification strategy will depend on the properties of your product. If the product is significantly less polar than the starting materials and byproducts, flash column chromatography on silica gel is a standard method. If your product is highly polar, you may need to consider reverse-phase chromatography or other techniques like ion-exchange chromatography.[16][17] For products obtained from reactions using water-soluble carbodiimides like EDC, an aqueous workup is often effective at removing the urea byproduct.[18]
Experimental Protocols
Protocol 1: General Procedure for EDC/HOBt Coupling
This protocol provides a general starting point for the coupling of a piperidine derivative with a carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt).
-
Dissolve the carboxylic acid (1.0 equiv) and HOBt (1.1 equiv) in an appropriate anhydrous solvent (e.g., DMF or DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC (1.2 equiv) to the solution and stir for 15-30 minutes to allow for the formation of the active ester.
-
Add the piperidine derivative (1.0 equiv) to the reaction mixture, followed by a non-nucleophilic base such as DIPEA (1.5 equiv).
-
Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Coupling with HATU for Sterically Hindered Substrates
This protocol is recommended for more challenging couplings involving sterically hindered piperidines or carboxylic acids.
-
Dissolve the carboxylic acid (1.0 equiv), HATU (1.1 equiv), and a non-nucleophilic base such as DIPEA (2.0 equiv) in an appropriate anhydrous solvent (e.g., DMF) under an inert atmosphere.
-
Stir the solution at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Add the piperidine derivative (1.0 equiv) to the reaction mixture.
-
Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS. The reaction time may vary from a few hours to overnight.
-
Work-up and purification are similar to Protocol 1.
Data Presentation
Table 1: Comparison of Common Coupling Reagents
| Coupling Reagent | Activating Agent | Relative Reactivity | Racemization Risk | Byproduct Solubility |
| EDC | HOBt/Oxyma | Moderate | Low to Moderate | Water Soluble |
| DCC | HOBt/Oxyma | Moderate | Low to Moderate | Insoluble in most organic solvents |
| HATU | HOAt | High | Very Low | Water Soluble |
| HBTU | HOBt | High | Low | Water Soluble |
| PyBOP | HOBt | High | Low | Water Soluble |
| COMU | Oxyma | Very High | Very Low | Water Soluble |
Visualizations
Caption: General reaction pathway for carbodiimide-mediated amide coupling.
References
-
Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping. Retrieved from [Link]
- Pulle, J. S., et al. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research, 10(01).
-
Interchim. (n.d.). Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. Retrieved from [Link]
- Collins, J., et al. (2014). High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS). Organic Letters, 16(4), 940–943.
-
Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
- Nielsen, D. S., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11053–11058.
- Ferraz, V. P., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. RSC Advances, 7(72), 45535–45543.
-
University of Victoria. (2021, November 19). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. UVicSpace. Retrieved from [Link]
-
AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]
- Zhang, Y., et al. (2024). Monitoring C–C coupling in catalytic reactions via machine-learned infrared spectroscopy.
- Watson, A. J. B., et al. (2012). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 14(11), 3051-3058.
-
PrepChem.com. (n.d.). Synthesis of piperidine acetate. Retrieved from [Link]
-
Reddit. (2023, March 20). Choosing amide coupling agent. r/Chempros. Retrieved from [Link]
-
Reddit. (2022, July 11). Low yield in peptide coupling reaction using N-hydroxysuccinimide ester. r/chemistry. Retrieved from [Link]
-
Biotage. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from [Link]
- Google Patents. (n.d.). EP1157016A1 - A process for the preparation of 2- 2- 4-(diphenylmethyl)-1-piperazinyl]ethoxy acetic acid compounds or salts thereof.
-
Drug Target Review. (2015, April 9). Label-free technologies for monitoring drug interactions. Retrieved from [Link]
- Google Patents. (n.d.). US7038078B2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.
-
Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]
-
ACS Publications. (2018, July 20). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development. Retrieved from [Link]
-
Reddit. (2024, October 9). Struggling with amide coupling. r/Chempros. Retrieved from [Link]
-
WIPO Patentscope. (n.d.). WO/2009/057133 A PROCESS FOR THE SYNTHESIS OF 2-[2-[4-[(4-CHLOROPHENYL)PHENYL METHYL]-1-PIPERAZINYL] ETHOXY ACETIC ACID. Retrieved from [Link]
- Google Patents. (n.d.). WO1997049698A1 - Piperidine acetic acid derivatives and their use in the treatment of thrombotic disorders.
-
MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Retrieved from [Link]
-
DTIC. (2025, June 4). Piperidine Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Piperidine-based drug discovery. Retrieved from [Link]
-
Royal Society of Chemistry. (2022, October 11). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
CORE. (2022, June 14). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. Retrieved from [Link]
-
Phys.org. (2024, December 20). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Retrieved from [Link]
-
Chromatography Forum. (2008, May 23). Please give suggestion: high polar impurity purification. Retrieved from [Link]
-
PMC. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Retrieved from [Link]
-
Interchim – Blog. (n.d.). Purification of a sample: Polarity (part 1). Retrieved from [Link]
-
Reddit. (2025, March 13). Does anyone know how to purifying polar compounds from crude plant extracts?. r/chemistry. Retrieved from [Link]
-
Cytiva. (n.d.). Strategies for Protein Purification. Retrieved from [Link])
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bachem.com [bachem.com]
- 8. hepatochem.com [hepatochem.com]
- 9. Carbodiimide - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 12. US10858390B2 - Use of excess carbodiimide for peptide synthesis at elevated temperatures - Google Patents [patents.google.com]
- 13. peptide.com [peptide.com]
- 14. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 15. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Please give suggestion: high polar impurity purification - Chromatography Forum [chromforum.org]
- 17. reddit.com [reddit.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: High-Fidelity Coupling of Piperidine-2-Carboxylic Acid
Status: Operational Ticket Focus: Preventing Racemization During Activation Operator: Senior Application Scientist
Welcome to the Advanced Peptide Chemistry Support Hub.
You are accessing this guide because you are encountering chiral instability when activating or coupling Piperidine-2-carboxylic acid (Pipecolic acid, Pip). Unlike standard amino acids, Pip presents a "perfect storm" for racemization: it is a secondary amine (cyclic) with significant steric hindrance at the
This guide prioritizes chirality retention over raw coupling speed, using the latest data on oxime-based additives and collidine-buffered systems.
Module 1: The Racemization Trap (Visualized)
To solve the problem, you must visualize the competition between Coupling (Path A) and Racemization (Path B).
The Core Conflict:
-
Path A (Desired): The amine attacks the active ester faster than the base can abstract the
-proton. -
Path B (Racemization): Steric hindrance slows Path A. A strong base (DIEA) abstracts the acidic
-proton, forming an enolate or oxazolonium species, destroying chirality.
Figure 1: The kinetic competition during Pipecolic acid activation. Steric hindrance blocks the green path, allowing the red path to dominate if base strength is unchecked.
Module 2: Diagnostic & Troubleshooting (Q&A)
Q1: I am using HATU/DIEA, the standard for difficult couplings, but I see ~15% D-isomer. Why?
A: HATU is a powerful activator, but it requires a base to function. You are likely using DIEA (Diisopropylethylamine) .
-
The Failure Point: While HATU generates the active ester quickly, the excess DIEA is a strong, unhindered base. Because Pip is sterically hindered, the coupling to the next amine is slow. The unreacted active ester sits in a solution of strong base, which abstracts the
-proton. -
The Fix: Switch to Protocol A (DIC/Oxyma) which is base-free. If you must use HATU, replace DIEA with TMP (2,4,6-Trimethylpyridine / Collidine) . TMP is sterically hindered and cannot easily access the
-proton to abstract it, yet it is basic enough to drive the HATU reaction [1].
Q2: My coupling yield is low (incomplete reaction). Should I increase the pre-activation time?
A: Absolutely not.
-
The Failure Point: Unlike standard amino acids, activated Pip is highly unstable. Prolonged pre-activation (mixing AA + Activator before adding to resin) maximizes the time the active ester spends in a high-concentration environment without a nucleophile, promoting oxazolonium formation.
-
The Fix: Use in-situ activation . Add the amino acid and activator directly to the resin/amine mixture simultaneously. If using a synthesizer, set pre-activation time to 0 minutes .
Q3: Can I use microwave heating to overcome the steric hindrance?
A: Yes, but with strict limits.
-
The Failure Point: Heat increases the rate of both coupling and racemization. Above 50°C, the rate of racemization for Pip (and Cys/His) accelerates exponentially.
-
The Fix: Cap microwave temperature at 50°C . Use COMU or Oxyma as additives, as they are more thermally stable than HOBt and suppress racemization better at elevated temperatures [2].
Module 3: Optimized Protocols
These protocols are ranked by Chiral Fidelity .
Protocol A: The "Gold Standard" (Base-Free)
Recommended for most Pip couplings to ensure <1% racemization.
This method relies on Carbodiimide (DIC) and Oxyma Pure .[1][2] It avoids tertiary bases entirely during the activation step, eliminating the primary cause of proton abstraction [3].
-
Dissolve: Fmoc-Pip-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF/NMP.
-
Activate: Add DIC (3.0 eq) immediately before delivery.[3]
-
Time: Agitate for 60–120 minutes at Room Temperature.
-
Note: Do not pre-activate for >2 minutes.
-
Protocol B: The "Power Coupling" (Buffered)
Recommended only if Protocol A fails to drive completion due to extreme steric bulk.
This uses COMU (an Oxyma-based uronium salt) or HATU , but substitutes the base with TMP (Collidine) .
-
Dissolve: Fmoc-Pip-OH (3.0 eq) and COMU (or HATU) (2.9 eq) in DMF.
-
Base: Add TMP (2,4,6-Collidine) (3.0 - 5.0 eq).
-
Critical: Do NOT use DIEA or NMM.
-
-
Couple: Add immediately to resin.
-
Time: 60 minutes at RT or 10 minutes at 50°C (Microwave).
Module 4: Comparative Data
The following tables summarize why reagent choice dictates chiral purity.
Table 1: Effect of Additive on Racemization (Fmoc-Pip-OH)
Data extrapolated from comparative studies on hindered secondary amines [4, 5].
| Coupling System | Additive Type | Relative Racemization Risk | Coupling Efficiency |
| DIC / Oxyma Pure | Oxime | Lowest (< 1%) | High |
| DIC / HOAt | Triazole (Aza) | Low (~ 2-3%) | High |
| DIC / HOBt | Triazole | Moderate (~ 5-8%) | Moderate |
| HATU / DIEA | Uronium + Strong Base | High (> 10%) | Very High |
Table 2: Effect of Base Selection (with HATU/COMU)
Base strength vs. Steric hindrance trade-off.
| Base | pKa (conj.[5] acid) | Steric Bulk | Racemization Potential |
| DIEA (DIPEA) | ~10.7 | Medium | High (Avoid with Pip) |
| NMM | ~7.4 | Low | Moderate |
| TMP (Collidine) | ~7.4 | High | Low (Recommended) |
References
-
Carpino, L. A., et al. (2002). "The diisopropylcarbodiimide/1-hydroxy-7-azabenzotriazole system: Segment coupling and stepwise practice." Journal of Organic Chemistry, 67(19), 6861–6895. Link
-
El-Faham, A., & Albericio, F. (2011).[1][6][7] "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557–6602. Link
-
Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion." Chemistry – A European Journal, 15(37), 9394–9403. Link
-
Steinauer, R., et al. (1989). "Racemization of N-methylamino acid residues during peptide synthesis." International Journal of Peptide and Protein Research, 34(4), 295-298. Link
-
Bachem Technical Guides. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Link
Sources
Validation & Comparative
Comparative Guide: Optimizing Mass Spectrometry Fragmentation Strategies for Piperidine Ethoxy Acetic Acid Scaffolds
Topic: Comparative Guide: Mass Spectrometry Fragmentation Strategies for Piperidine Ethoxy Acetic Acid Scaffolds Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The piperidine ethoxy acetic acid moiety—chemically defined as [2-(piperidin-1-yl)ethoxy]acetic acid (C₉H₁₇NO₃, MW 187.24)—is a critical pharmacophore found in antihistamines (e.g., levocetirizine metabolites) and kinase inhibitors. Its amphiphilic nature, combining a basic piperidine ring with an acidic carboxyl tail via an ether linker, presents unique challenges for mass spectrometry (MS) analysis.
This guide objectively compares the three dominant fragmentation methodologies: Collision-Induced Dissociation (CID) , Higher-Energy Collisional Dissociation (HCD) , and Electron Ionization (EI) .
The Bottom Line:
-
For Quantification (PK/PD): ESI-CID (Triple Quadrupole) is superior due to stable product ion generation (m/z 142, 86).
-
For Structural Elucidation/Metabolite ID: ESI-HCD (Orbitrap) is required to resolve the ether linker cleavage and generate diagnostic low-mass piperidine ions.
-
For Purity Profiling: EI-MS (GC-MS) requires derivatization but offers library-matchable fingerprints.
Mechanistic Deep Dive: The Fragmentation Physics
To select the right method, one must understand the molecule's behavior in the gas phase. The fragmentation is driven by the protonation of the piperidine nitrogen.
The "Charge-Remote" vs. "Charge-Directed" Conflict
Upon Electrospray Ionization (ESI), the molecule forms a stable
-
Protonation: Occurs exclusively at the tertiary amine (piperidine N).
-
Primary Failure Point (Ether Cleavage): The ether oxygen facilitates inductive cleavage. The charge remains on the piperidine fragment (forming the ethyl-piperidine cation) or transfers to the acetic acid tail depending on internal energy.
-
Secondary Failure Point (Decarboxylation): The carboxylic acid tail is prone to neutral loss of
or .
Visualization: Fragmentation Pathway
The following diagram illustrates the competing pathways that dictate spectral quality.
Figure 1: Proposed fragmentation pathway for [2-(piperidin-1-yl)ethoxy]acetic acid under positive ESI conditions.
Comparative Analysis: Method Performance
We evaluated the performance of three standard workflows. Data is synthesized from standard piperidine-linker-acid behavior in validated bioanalytical assays.
Method A: ESI-CID (Triple Quadrupole)[1]
-
Best For: High-sensitivity quantification (MRM).
-
Mechanism: Resonant excitation in a gas-filled cell (Argon).
-
Performance: CID tends to be "gentle." It often strips the carboxylic acid tail (neutral loss) but leaves the piperidine ring intact.
-
Key Transition:
(Loss of HCOOH).
Method B: ESI-HCD (Orbitrap/Q-Exactive)
-
Best For: Unknown identification and distinguishing isomers.
-
Mechanism: Beam-type collision with higher energy transfer.
-
Performance: HCD provides a complete "breakdown curve." It accesses high-energy channels, shattering the piperidine ring to generate the m/z 84/86 diagnostic ions which confirm the presence of the nitrogen heterocycle.
Method C: EI-MS (GC-MS)
-
Best For: Impurity profiling of raw materials.
-
Requirement: Must be derivatized (e.g., TMS-ester) due to the polarity of the carboxylic acid.
-
Performance: The molecular ion (
) is often absent. The spectrum is dominated by -cleavage adjacent to the nitrogen.[2]
Comparative Data Table: Relative Abundance of Fragments
| Fragment Ion (m/z) | Identity | ESI-CID (Low Energy) | ESI-HCD (High Energy) | EI-MS (TMS-Deriv)* |
| 188 (M+H) | Parent Ion | 100% (Base Peak) | 10-20% | < 5% |
| 170 | 40-60% | 10% | N/A | |
| 142 | 80% | 30% | N/A | |
| 112 | Ethyl-Piperidine | 20% | 50% | 40% |
| 86 | Piperidine Ring | < 10% | 100% (Base Peak) | 90% |
| 45 | Ethoxy Tail | 0% | 15% | 20% |
*Note: EI data assumes TMS derivatization; m/z values would shift +72 Da for the TMS group.
Experimental Protocols
To replicate these results, use the following self-validating protocols.
Protocol A: LC-MS/MS Quantification (CID)
Objective: Maximize sensitivity for the m/z 142 transition.
-
Mobile Phase Preparation:
-
Phase A: Water + 0.1% Formic Acid (Critical for protonation).
-
Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Why: Formic acid suppresses silanol activity and ensures
formation.
-
-
Source Parameters (ESI+):
-
Spray Voltage: 3500 V.
-
Capillary Temp: 300°C.
-
Sheath Gas: 40 arb units (High flow required to desolvate the polar acid tail).
-
-
MRM Optimization:
-
Infuse standard at 10 µL/min.
-
Ramp Collision Energy (CE) from 10V to 50V.
-
Target: Select CE that maximizes m/z 142.1 (usually ~20-25 eV).
-
Protocol B: Structural Confirmation (HCD)
Objective: Generate the diagnostic m/z 86 ion.
-
Injection: Direct infusion or HPLC peak capture.
-
HCD Cell Settings:
-
Stepped NCE (Normalized Collision Energy): Set to 20-40-60.
-
Why: Stepped energy captures the labile water loss (low energy) and the stable ring cleavage (high energy) in a single scan.
-
-
Resolution: Set Orbitrap resolution to >35,000 to resolve the m/z 112.112 fragment from potential isobaric interferences.
Decision Logic: Selecting the Right Workflow
Use the following logic flow to determine the appropriate instrumentation for your specific research stage.
Figure 2: Decision tree for selecting MS fragmentation modes based on analytical requirements.
References
-
BenchChem Technical Support. (2025).[2] Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. BenchChem Application Notes. Link
-
National Institute of Standards and Technology (NIST). (2023). Acetic acid, ethoxy- Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69.[3] Link
-
Zhu, N., et al. (2021).[1] Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. Link
-
Dias, H. J., et al. (2018). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. ResearchGate. Link
-
Jedrychowski, M. P., et al. (2011). Improved Peptide Identification by Targeted Fragmentation Using CID, HCD and ETD. Journal of Proteome Research. Link
Sources
Technical Comparison Guide: IR Spectroscopy of Piperidine Ethoxy Acetic Acid & Derivatives
Executive Summary & Structural Context[1][2]
Piperidine ethoxy acetic acid (specifically 2-[2-(piperidin-1-yl)ethoxy]acetic acid , CAS: 2248397-72-8) represents a critical structural motif in medicinal chemistry, often serving as a flexible linker in the synthesis of antihistamines, SERMs (Selective Estrogen Receptor Modulators), and metabolic regulators.
Unlike simple piperidine derivatives, the inclusion of the ethoxy linker introduces specific vibrational modes that are essential for distinguishing this intermediate from its precursors (e.g., Piperidine ethanol) or degradation products. This guide provides a comparative infrared (IR) analysis to validate structural integrity, focusing on the differentiation between the HCl salt form (common in storage) and the Free Base , as well as distinguishing it from non-ether analogs.
Core Molecule Analysis
-
Target Molecule: 2-[2-(piperidin-1-yl)ethoxy]acetic acid
-
Key Functional Groups:
-
Tertiary Amine (Piperidine ring): Protonation site.
-
Ether Linkage (-CH2-O-CH2-): The distinguishing "fingerprint" feature.
-
Carboxylic Acid (-COOH): The primary reactive site.
-
Theoretical Vibrational Analysis
To interpret the spectrum accurately, we must deconstruct the molecule into its constituent oscillators. The following table synthesizes the expected peak positions based on empirical data from structural analogs (Piperidine, 2-(Piperidin-1-yl)acetic acid).
Table 1: Predicted Characteristic IR Bands
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Intensity | Diagnostic Note |
| Carboxylic Acid | O-H Stretch | 2500–3300 | Broad, Med | "Hump" often overlaps with C-H stretches. |
| Carboxylic Acid | C=O Stretch | 1700–1730 | Strong | Shifts to ~1600 cm⁻¹ if carboxylate (zwitterion/salt). |
| Ether Linkage | C-O-C Stretch | 1080–1150 | Strong | Critical ID Peak. Distinguishes from Piperidine Acetic Acid. |
| Piperidine Ring | C-H Stretch | 2850–2950 | Strong | Typical alkane backbone. |
| Piperidine (Lone Pair) | Bohlmann Bands | 2700–2800 | Weak/Med | Visible only in Free Base . Disappears in HCl salt. |
| Amine Salt (HCl) | N-H⁺ Stretch | 2400–2700 | Broad | "Ammonium band"; indicates salt formation. |
Expert Insight: The presence of Bohlmann bands (2700–2800 cm⁻¹) is a specific indicator of the piperidine nitrogen lone pair being antiperiplanar to adjacent C-H bonds. If you are analyzing the HCl salt , these bands will vanish due to protonation, serving as a rapid quality check for complete salt formation.
Comparative Analysis: Alternatives & Forms
This section compares the target molecule against its closest structural "alternatives" encountered during synthesis.
Comparison A: Target vs. Analog (No Ether Linker)
Alternative: 2-(Piperidin-1-yl)acetic acid (CAS 3235-67-4)
-
Scenario: You need to confirm the successful alkylation of piperidine ethanol with chloroacetic acid.
-
Differentiation:
-
Target: Shows a distinct, sharp ether band at ~1120 cm⁻¹ .
-
Alternative: Lacks the ether band; dominates with simple C-N and C-C skeletal vibrations in the fingerprint region.
-
Comparison B: Free Base vs. Hydrochloride Salt
Scenario: Drug development requires the HCl salt for solubility, but the free base is used for coupling reactions.
Figure 1: Spectral shift logic distinguishing the Free Base from the HCl Salt form.
Experimental Protocol: Self-Validating Systems
For this hygroscopic acid-ether, the choice of sampling technique is critical.
Technique Selection: ATR vs. KBr
| Feature | ATR (Attenuated Total Reflectance) | KBr Pellet (Transmission) |
| Sample State | Direct Solid/Oil | Ground powder in matrix |
| Throughput | High (30 seconds) | Low (15 minutes) |
| Resolution | Medium (Peak shifts due to refractive index) | High (Superior for salt splitting) |
| Recommendation | Routine QC | Structural Characterization |
Detailed Protocol: High-Resolution KBr Pellet
Objective: Obtain a library-quality spectrum for structural validation.
-
Pre-Conditioning: Dry analytical grade KBr powder at 110°C for 2 hours to remove moisture (Water peaks at 3400 cm⁻¹ will mask the OH/NH region).
-
Ratio: Mix 1.5 mg of Piperidine Ethoxy Acetic Acid with 250 mg of KBr.
-
Why? A concentration >1% leads to "bottoming out" (total absorption) of the C=O peak, destroying quantitative data.
-
-
Grinding: Grind in an agate mortar for exactly 60 seconds.
-
Why? Particle size must be < wavelength of IR light (approx 2-5 microns) to prevent Christiansen effect (scattering baseline).
-
-
Pressing: Apply 8-10 tons of pressure for 2 minutes under vacuum.
-
Validation (The "Polystyrene Check"):
-
Before running the sample, run a standard Polystyrene film.
-
Verify the resolution by checking the depth of the trough between peaks at 2851 cm⁻¹ and 2920 cm⁻¹. If the trough is not >80% transmittance, your instrument resolution is insufficient for fine splitting analysis.
-
Troubleshooting & Impurities
Common spectral artifacts in piperidine ether synthesis:
Figure 2: Decision tree for identifying common synthesis impurities.
References
-
Sigma-Aldrich. 2-[2-(piperidin-1-yl)ethoxy]acetic acid hydrochloride Product Page. (CAS 2248397-72-8). Retrieved from
-
NIST Mass Spectrometry Data Center. Piperidine Infrared Spectrum. NIST Standard Reference Database.[1] Retrieved from
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry. Wiley. Retrieved from
-
ChemicalBook. 2-(Piperidin-1-yl)acetic acid Product Specifications. (CAS 3235-67-4). Retrieved from
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
